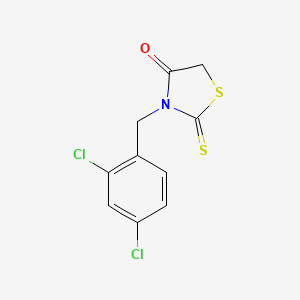

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form a thiazolidine derivative.

Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds related to "3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one":

Identification and Molecular Properties

- Molecular Formula: The molecular formula for 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one is C24H17Cl2NO2S .

- Molecular Weight: The molecular weight of 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one is 486.4 g/mol .

- Synonyms: Synonyms for this compound include 300386-79-2, 3-BENZYL-5-(4-(2,4-DICHLORO-BENZYLOXY)-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE, and others .

- IUPAC Name: (5E)-3-benzyl-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .

Antifungal Activity

- A related study on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety showed antifungal activities. These compounds exhibited activity against cucumber Botrytis cinerea, strawberry Botrytis cinerea, tobacco Botrytis cinerea, blueberry Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav .

- Specifically, compounds 4, 5h, 5o, and 5r demonstrated significant antifungal activities against three of the four Botrytis cinerea strains, suggesting potential as candidates for resistance to Botrytis cinerea .

Antibacterial Activity

- While not the same compound, research on amylmetacresol/2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenges demonstrates bactericidal activity against a range of bacteria . This suggests that dichlorobenzyl derivatives can have antibacterial properties .

Additional Thiazolidinone Derivatives

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The thioxo group and the dichlorobenzyl moiety play crucial roles in binding to the active sites of enzymes, leading to the disruption of essential biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of various chemicals.

2,4-Dichlorobenzyl chloride: A precursor in the synthesis of other dichlorobenzyl derivatives.

Uniqueness

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant biological activities. Its structure includes a thiazolidine ring and a dichlorobenzyl moiety, which contribute to its pharmacological properties. This compound has garnered attention for its potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C10H7Cl2NOS

- Molecular Weight : 292.2047 g/mol

- CAS Number : 6322-66-3

- Density : 1.6 g/cm³

- Boiling Point : 409°C at 760 mmHg

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study evaluating various thiazolidinone compounds found that this compound demonstrated effective antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria ranged from 625 to >5000 µg/ml .

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | >5000 |

| Pseudomonas aeruginosa | 1250 |

| Klebsiella pneumoniae | 2500 |

Anticancer Activity

The compound's anticancer potential has been explored through various studies. For instance, derivatives similar to this compound were tested for cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). The IC50 values ranged from 0.02 to 17.02 μM, indicating strong cytotoxic effects against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 0.02 |

| HT29 | 5.67 |

| A2780 | 17.02 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research has shown that it can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The inhibition of COX-2 was found to be comparable to established anti-inflammatory drugs like indomethacin .

The biological activities of thiazolidinones are often attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : The thiazolidine ring may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

Case Studies

- Antimicrobial Efficacy Study : A recent study tested multiple thiazolidinone derivatives against resistant bacterial strains. The results indicated that the compound was effective against MRSA strains at lower concentrations compared to other tested agents .

- Cytotoxicity Evaluation : In vitro studies on MCF7 cells showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis markers such as annexin V positivity and caspase activation .

Eigenschaften

CAS-Nummer |

6322-66-3 |

|---|---|

Molekularformel |

C10H7Cl2NOS2 |

Molekulargewicht |

292.2 g/mol |

IUPAC-Name |

3-[(2,4-dichlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H7Cl2NOS2/c11-7-2-1-6(8(12)3-7)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2 |

InChI-Schlüssel |

SSODWCUCUCBIPN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(=S)S1)CC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.